molecular formula C15H11N3O2 B5836141 4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid

4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid

Cat. No. B5836141
M. Wt: 265.27 g/mol
InChI Key: IRPPVPLKGSBRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(5-phenyl-1H-1,2,3-triazol-1-yl)benzoic acid” is a compound that has been synthesized and studied for its potential biological activities . It is a hybrid of 1,2,4-triazole and benzoic acid .


Synthesis Analysis

The synthesis of this compound involves the creation of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids . The structures of these hybrids were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy . The molecular weight of the compound is 145.1613 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied and reported . The compound has been found to exhibit potent inhibitory activities against certain cancer cell lines .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, including our compound of interest, have garnered significant attention in drug discovery. Their unique structural features, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable building blocks for medicinal compounds. Notable examples include the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organic Synthesis

The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including:

Materials Science

Triazoles find applications in materials science, acting as spacers, ligands, and stable carboxylic acid surrogates. They contribute to information recording systems and advanced materials .

Medicinal Chemistry

Recent studies highlight the use of triazoles in medicinal chemistry. They exhibit antiviral, antimicrobial, anticancer, antioxidant, and anti-inflammatory activities .

Future Directions

The future directions for research on this compound could include further investigation into its potential as an anticancer agent, as well as exploration of its other potential biological activities . Further studies could also aim to fully understand its mechanism of action and to determine its physical and chemical properties.

properties

IUPAC Name

4-(5-phenyltriazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPPVPLKGSBRRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331195
Record name 4-(5-phenyltriazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

863668-78-4
Record name 4-(5-phenyltriazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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